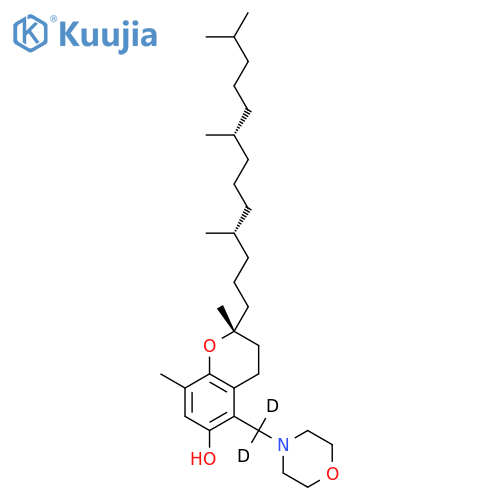Cas no 936230-68-1 (5-(4-Morpholinylmethyl) δ-Tocopherol)

936230-68-1 structure
商品名:5-(4-Morpholinylmethyl) δ-Tocopherol
5-(4-Morpholinylmethyl) δ-Tocopherol 化学的及び物理的性質
名前と識別子
-
- 5-(4-Morpholinylmethyl) δ-Tocopherol
- (2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
- CS-0200672
- (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol
- 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol, 90per cent
- 5-(4-Morpholinylmethyl)-d2
- 936230-74-9
- 5-(4-Morpholinylmethyl) delta-Tocopherol
- 936230-68-1
- DTXSID00858149
- HY-132541S
- A-Tocopherol
- 5-(4-Morpholinylmethyl)
-
- インチ: InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2
- InChIKey: NHGONPYIGRKKFZ-IXDNSVQISA-N
- ほほえんだ: CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O
計算された属性
- せいみつぶんしりょう: 501.41800
- どういたいしつりょう: 503.43074811g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 14
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
- 疎水性パラメータ計算基準値(XlogP): 9.4
じっけんとくせい
- PSA: 41.93000
- LogP: 7.99350
5-(4-Morpholinylmethyl) δ-Tocopherol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M723790-500mg |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 500mg |
$207.00 | 2023-05-17 | ||
| TRC | M723790-5g |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 5g |
$ 1200.00 | 2023-09-06 | ||
| TRC | M723790-5000mg |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 5g |
$1642.00 | 2023-05-17 |
5-(4-Morpholinylmethyl) δ-Tocopherol 関連文献
-
Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
936230-68-1 (5-(4-Morpholinylmethyl) δ-Tocopherol) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
